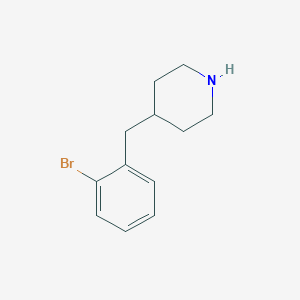
4-(2-Bromobenzyl)piperidine
Cat. No. B8519890
M. Wt: 254.17 g/mol
InChI Key: JCWWELAWBOVKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06476051B2
Procedure details


A solution of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine (XI, 8 g, 22.7 mmole) in ethyl acetate (75 ml) and ethanol (75 ml) was shaken with PtO2 (0.75 g) and hydrogen (60 psi) for 15 min. Two further batches of 1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine (8 g each, 24 g total) were similarly reduced and the mixtures were filtered. The filtrates were combined and concentrated in vacuo. The residue (X) was dissolved in dioxane (200 ml) and 3N HCl (100 ml) and stirred for 18 hr. The solution was concentrated in vacuo and the residue was made basic with 50% sodium hydroxide. The mixture was extracted with CH2Cl2. The extracts were dried over Na2SO4 and concentrated in vacuo to give a yellow oil that was purified by short path vacuum distillation to give 4-(2-bromobenzyl)piperidine (VI) as a oil (15 g, 86.6%). The oil converted to the fumarate salt using fumaric acid (6.85 g) in 2-propanol to give 4-(2-bromobenzyl)piperidine fumarate as a white solid (15.8 g, 62.6% overall, mp: 164-165° C.).
Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step One





Name
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine
Quantity
8 g
Type
reactant
Reaction Step Two

Yield
86.6%
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Br:21])[CH2:10][CH2:9]1)=O)(C)(C)C.[H][H]>C(OCC)(=O)C.C(O)C.O=[Pt]=O>[Br:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
|
Inputs


Step One
|
Name
|
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)methylene]-piperidine
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=C(C=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Step Two
|
Name
|
1-(tert-butoxycarbonyl)-4-[(2-bromophenyl)-methylene]-piperidine
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=C(C=CC=C1)Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
3N HCl (100 ml) and stirred for 18 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixtures were filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue (X) was dissolved in dioxane (200 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil that
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was purified by short path vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(CC2CCNCC2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: PERCENTYIELD | 86.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 260% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
